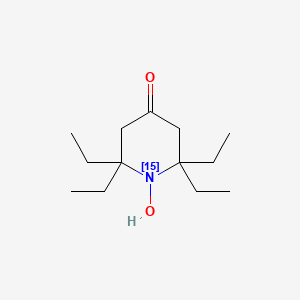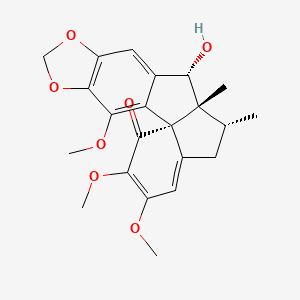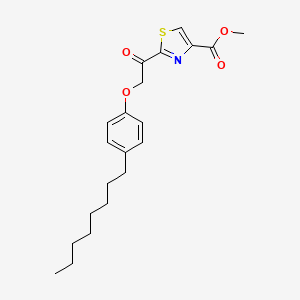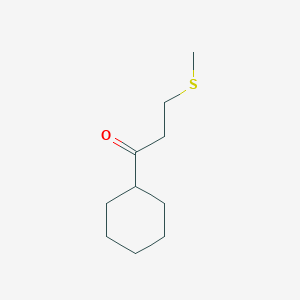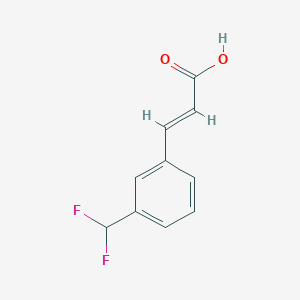
3-(Difluoromethyl)cinnamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)cinnamic Acid is an organic compound characterized by the presence of a difluoromethyl group attached to the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the aldol reaction, where m-Trifluoromethylbenzaldehyde undergoes a condensation reaction with acetaldehyde in the presence of a base catalyst such as DBU, triethylamine, or diisopropyl ethyl amine . The reaction is carried out in solvents like methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran, resulting in high-purity products suitable for industrial production.
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)cinnamic Acid follows similar synthetic routes but on a larger scale. The choice of base catalyst and solvent is optimized to ensure high yield and purity, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)cinnamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid structure to a single bond, forming saturated derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, saturated derivatives, and various substituted cinnamic acid derivatives .
Scientific Research Applications
3-(Difluoromethyl)cinnamic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)cinnamic Acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways. The compound’s effects are mediated through its ability to donate or accept electrons, forming stable products and influencing cellular processes .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)cinnamic Acid
- 4-(Trifluoromethyl)cinnamic Acid
- 3,5-Difluorocinnamic Acid
Comparison: 3-(Difluoromethyl)cinnamic Acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl counterparts, the difluoromethyl group offers different reactivity and stability, making it suitable for specific applications. The compound’s ability to participate in various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
(E)-3-[3-(difluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+ |
InChI Key |
UIVSQGLKEOLALV-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
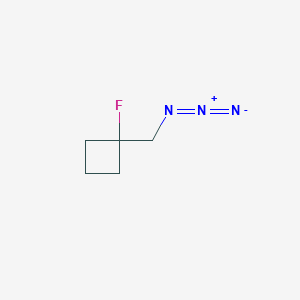
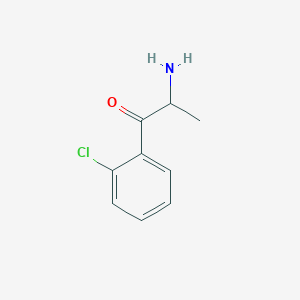
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
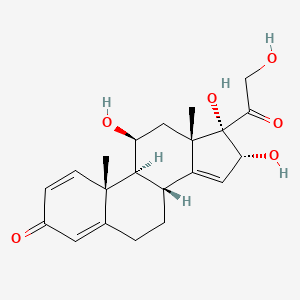
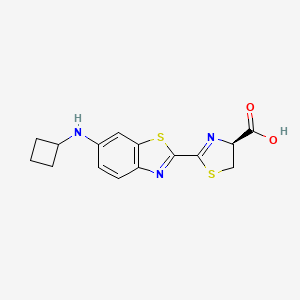
![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
